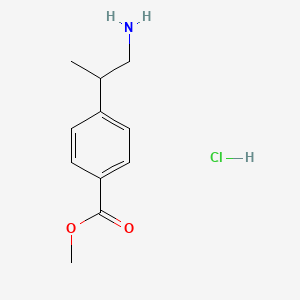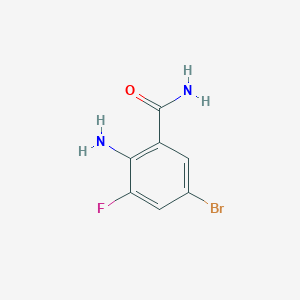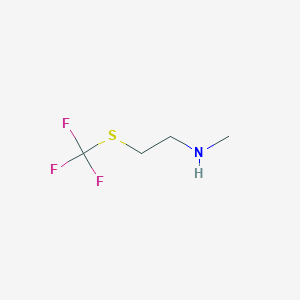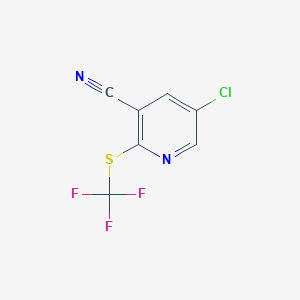![molecular formula C10H7NO3 B11757786 [1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one is an organic heterocyclic compound that features a fused dioxolo ring and a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate, which leads to the formation of the dioxolo-quinoline scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,3]dioxolo[4,5-h]quinolin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an antibacterial and antifungal agent. It can inhibit the growth of various microorganisms, making it a candidate for the development of new antimicrobial drugs .
Medicine
In medicine, this compound derivatives are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit the proliferation of tumors .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of [1,3]dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets. For instance, it can inhibit topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, thereby interfering with DNA replication and transcription . Additionally, it can act as an apoptosis inducer by triggering programmed cell death pathways in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxolo-quinoline structure.
Oxolinic Acid: A quinolinemonocarboxylic acid with a dioxolo ring fused at the 5- and 6-positions.
Uniqueness
What sets [1,3]dioxolo[4,5-h]quinolin-8(9H)-one apart from similar compounds is its specific arrangement of the dioxolo ring and the quinoline core, which imparts unique chemical and biological properties. This structural uniqueness allows for a broader range of applications and potential modifications to enhance its efficacy in various fields.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
9H-[1,3]dioxolo[4,5-h]quinolin-8-one |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4H,5H2,(H,11,12) |
Clé InChI |
CQARNQGPINVKMX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C3=C(C=C2)C=CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)




![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)




